Cas no 813-19-4 (hexabutyldistannane)

Hexa-n-butyltin is a chemical substance with the molecular formula c24h54sn2.
hexabutyldistannane structure
hexabutyldistannane structure
hexabutyldistannane
813-19-4
C24H54Sn2
580.105566501617
MFCD00009417
83088
6327815

hexabutyldistannane Properties

Names and Identifiers

    • Hexabutylditin
    • Hexabutyldistannane
    • Bis(tributyltin)~Hexa-n-butyldistannane
    • Hexa-n-butylditin
    • Hexanbutylditin
    • Bis(tributyltin)
    • tributyltin
    • 1,1,1,2,2,2-Hexabutyldistannane (ACI)
    • Distannane, hexabutyl- (8CI, 9CI)
    • Tin, hexabutyldi- (6CI, 7CI)
    • Hexa-n-butyldistannane
    • NSC 227367
    • NSC 65520
    • NSC 92633
    • Tributyl(tributylstannyl)stannane
    • Tributylditin
    • +Expand
    • MFCD00009417
    • REDSKZBUUUQMSK-UHFFFAOYSA-N
    • 1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;;
    • CCCC[Sn]([Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
    • 3605476

Computed Properties

  • 582.22700
  • 0
  • 0
  • 6
  • 582.227
  • 26
  • 168
  • 0
  • 0
  • 0
  • 0
  • 0
  • 2
  • nothing
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 9.76300
  • 0.00000
  • n20/D 1.512(lit.)
  • Immiscible with water.
  • 197-198 °C (10 mmHg)
  • Fahrenheit: 266 ° f
    Celsius: 130 ° c
  • Insuluble (2.1E-6 g/L) (25 ºC),
  • Not determined
  • Not determined
  • Air & Moisture Sensitive
  • 1.148 g/mL at 25 °C(lit.)

hexabutyldistannane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035GC-1g
Hexabutylditin
813-19-4 98%(GC)
1g
$32.00 2024-04-21
A2B Chem LLC
AB46236-1g
Hexabutylditin
813-19-4 98%(GC)
1g
$17.00 2024-04-19
abcr
AB116099-10 g
Hexabutylditin, 95%; .
813-19-4 95%
10 g
€68.00 2023-07-20
Apollo Scientific
OR33652-25g
Hexa-n-butyldistannane
813-19-4 97%
25g
£95.00 2023-08-31
Enamine
EN300-194532-0.05g
hexabutyldistannane
813-19-4 93%
0.05g
$19.0 2023-09-17
eNovation Chemicals LLC
D481150-50g
1,1,1,2,2,2-Hexabutyl-distannane
813-19-4 98%
50g
$258 2022-09-05
Life Chemicals
F0001-2097-0.25g
hexabutyldistannane
813-19-4 95%+
0.25g
$18.0 2023-09-07
Oakwood
099363-1g
Bis(tributyltin)
813-19-4 98%
1g
$11.00 2024-07-19
TRC
H290128-50mg
Hexabutylditin
813-19-4
50mg
$ 58.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12007-5g
Hexa-n-butylditin, 97%
813-19-4 97%
5g
¥327.00 2023-04-13

hexabutyldistannane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Regioselective addition of stannylcyanocuprates to acetylenic ethers: a chemical and spectroscopic study
Cabezas, Jorge A.; Oehlschlager, Allan C., Synthesis, 1994, (4), 432-42

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Reference
Organotin compounds. XXXIII. The first complexation between organotin and nitro derivatives: reactions of the tin-alkyl bond
Al-Allaf, Talal A. K.; et al, Journal of Organometallic Chemistry, 1989, 373(1), 29-35

Synthetic Circuit 3

Reaction Conditions
Reference
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Circuit 4

Reaction Conditions
1.1 6 h, 200 °C
Reference
A convenient route to distannanes, oligostannanes, and polystannanes
Khan, Aman; et al, Canadian Journal of Chemistry, 2010, 88(10), 1046-1052

Synthetic Circuit 5

Reaction Conditions
1.1 4 h, 200 °C
Reference
Synthesis of Hexabutylditin from Tributyltin Hydride and bis(Tributyltin)oxide
Darwish, Alla; et al, Synthetic Communications, 2004, 34(10), 1885-1890

Synthetic Circuit 6

Reaction Conditions
Reference
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Circuit 7

Reaction Conditions
Reference
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: (±)-Benzoin
Reference
2,2-Dibutyl-1,3,2-dioxastannolenes
Davies, Alwyn G.; et al, Journal of the Chemical Society, 1983, (4), 875-82

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
Reference
Preparation of distannanes
, Germany, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Rapid and mild deoxygenation of organoheteroatom oxides with the efficient electron transfer system SmI2-tetrahydrofuran-hexamethylphosphoric triamide
Handa, Yuichi; et al, Journal of the Chemical Society, 1989, (5), 298-9

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  0.5 h, rt
Reference
Novel access to organostannane compounds under ultrasound irradiation
Zhao, Zhi-Quan; et al, Chinese Journal of Chemistry, 2004, 22(11), 1382-1383

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ammonia
Reference
Some uses of tin compounds in organic synthesis
Rowley, Michael, 1986, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Preparation of allylstannanes and distannanes using zinc in liquid ammonia
Makosza, Mieczyslaw; et al, Synthetic Communications, 1998, 28(14), 2697-2702

Synthetic Circuit 15

Reaction Conditions
Reference
Reaction of α-acetylene organotin compounds with metallic sodium
Komarov, N. V.; et al, Zhurnal Obshchei Khimii, 1979, 49(10),

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran
Reference
Scope and mechanism of stannylalumination of 1-alkynes
Sharma, Sunaina; et al, Journal of Organic Chemistry, 1989, 54(21), 5064-73

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran
Reference
Scope and mechanism of stannylalumination of 1-alkynes
Sharma, Sunaina; et al, Journal of Organic Chemistry, 1989, 54(21), 5064-73

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium Solvents: Hexane
Reference
Reaction of α-(trialkylstannyl)acetylenes with metallic sodium
Komarov, N. V.; et al, Izvestiya Akademii Nauk, 1994, (6), 1109-10

Synthetic Circuit 19

Reaction Conditions
Reference
Reaction of α-acetylene organotin compounds with metallic sodium
Komarov, N. V.; et al, Zhurnal Obshchei Khimii, 1979, 49(10),

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Dichloromethane ;  35 h, reflux
Reference
Reactions of hexabutylditin with triphenyl phosphine and arsine
Bansal, Deepika; et al, Journal of Ultra Chemistry, 2009, 5(3), 427-429

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Ethanol ,  Benzene ;  40 h, reflux
Reference
Reactions of hexabutylditin with triphenyl phosphine and arsine
Bansal, Deepika; et al, Journal of Ultra Chemistry, 2009, 5(3), 427-429

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Potassium ,  18-Crown-6 Solvents: Tetrahydrofuran
Reference
Generation of C, Si, and Sn anions using [K+/K-] solutions in THF
Hevesi, Laszlo; et al, Synlett, 1995, (10), 1047-9

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water
Reference
Wurtz-type reductive coupling reaction of primary alkyl iodides and haloorganotins in cosolvent/H2O(NH4Cl)/Zn media as a route to mixed alkylstannanes and hexaalkyldistannanes
Marton, D.; et al, Journal of Organometallic Chemistry, 2000, 612(1-2), 78-84

Synthetic Circuit 24

Reaction Conditions
Reference
Synthesis and rearrangement reactions of o-functionalized phenyllithium and phenylsodium derivatives of Group IVB and VB elements
Heinicke, J.; et al, Journal of Organometallic Chemistry, 1983, 243(1), 1-8

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Some aspects on the reactivity of α-chloro-α-ethoxymethyltributyltin: reductive etherification of aromatic aldehydes and demonstration of formyltributyltin during the hydrolysis
Quintard, Jean Paul; et al, Journal of Organometallic Chemistry, 1983, 251(2), 175-87

Synthetic Circuit 26

Reaction Conditions
Reference
Product subclass 1: tin hydrides
Clark, A. J., Science of Synthesis, 2003, 5, 205-271

Synthetic Circuit 27

Reaction Conditions
Reference
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Synthetic Circuit 28

Reaction Conditions
1.1 Catalysts: Acetylene
Reference
Reaction of trialkyl stannanides of alkali metals with acetylene compounds
Zavgorodnii, V. S.; et al, Zhurnal Obshchei Khimii, 1981, 51(9), 2048-57

hexabutyldistannane Raw materials

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hexabutyldistannane Related Literature

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